N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxyphenyl group attached to the nitrogen atom and three ethoxy groups attached to the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-butoxyaniline to form the desired benzamide.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is usually maintained between 0°C and room temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide. Alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifibrotic agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Research: It is used in studies related to cell signaling pathways and molecular targets involved in fibrosis and other diseases.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide involves the inhibition of key molecular targets and pathways associated with fibrosis. The compound has been shown to suppress the activity of transforming growth factor-beta (TGF-β) and its downstream signaling pathways, leading to reduced extracellular matrix deposition and myofibroblast transdifferentiation . Additionally, transcriptomic studies have identified SMURF2 as a potential therapeutic target network .
Comparison with Similar Compounds
N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide can be compared with other similar compounds, such as:
N-(2-butoxyphenyl)-3-(phenyl)acrylamides: These compounds also exhibit antifibrotic activity and share a similar mechanism of action.
N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide: This compound has different functional groups but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the benzamide ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5/c1-5-9-14-29-19-13-11-10-12-18(19)24-23(25)17-15-20(26-6-2)22(28-8-4)21(16-17)27-7-3/h10-13,15-16H,5-9,14H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGAXRFKHKTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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